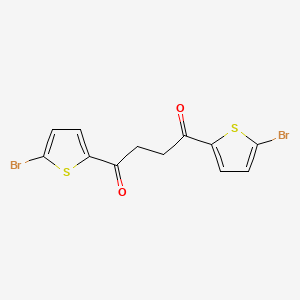
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-
概要
説明
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- is a chemical compound with the molecular formula C12H8Br2O2S2 and a molecular weight of 408.13 g/mol . This compound is characterized by the presence of two bromine atoms and two thienyl groups attached to a butanedione backbone. It is known for its unique properties and applications in various fields of scientific research.
準備方法
The synthesis of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- typically involves the reaction of thiophene derivatives with succinyl dichloride in the presence of Lewis acids such as aluminum chloride (AlCl3), titanium tetrachloride (TiCl4), or tin tetrachloride (SnCl4) . The reaction conditions, including the relative amounts and nature of the Lewis acid, significantly influence the yield and ratio of the desired product.
化学反応の分析
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or material science .
類似化合物との比較
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- can be compared with other similar compounds, such as:
1,4-Butanedione, 1,4-bis(2-thienyl)-: Lacks the bromine atoms, resulting in different reactivity and applications.
1,4-Butanedione, 1,4-bis(5-chloro-2-thienyl)-:
1,4-Butanedione, 1,4-bis(5-methyl-2-thienyl)-: The presence of methyl groups instead of bromine alters its reactivity and applications.
特性
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S2/c13-11-5-3-9(17-11)7(15)1-2-8(16)10-4-6-12(14)18-10/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHIXZUPOMRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CCC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571491 | |
| Record name | 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144153-56-0 | |
| Record name | 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


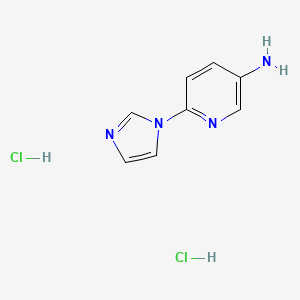
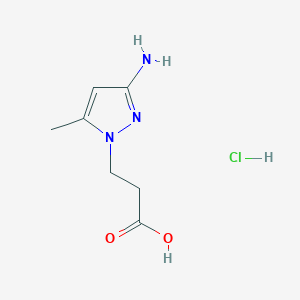
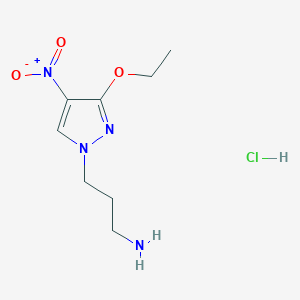
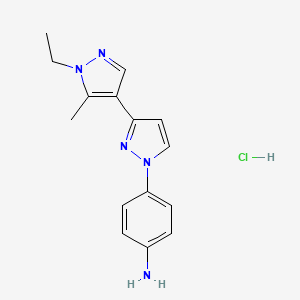
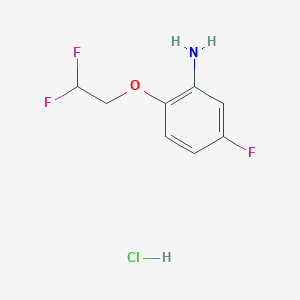
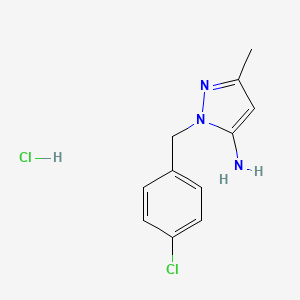
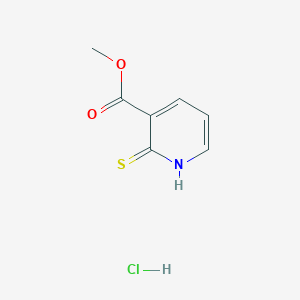
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride](/img/structure/B3047692.png)
![[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3047693.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047694.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)
![3-[(2-Chlorophenoxy)methyl]aniline hydrochloride](/img/structure/B3047696.png)
